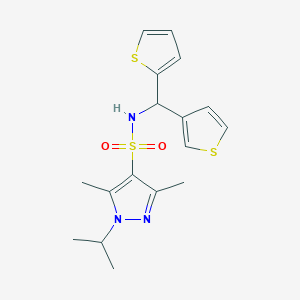
1-isopropyl-3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H21N3O2S3 and its molecular weight is 395.55. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzyme Inhibition and Anticancer Potential
A notable application of sulfonamide derivatives, akin to the compound , lies in their capacity as enzyme inhibitors, particularly targeting carbonic anhydrase isoenzymes. These enzymes play pivotal roles in physiological processes, making them attractive targets for therapeutic intervention. For instance, sulfonamide-based compounds have demonstrated significant inhibitory effects against human carbonic anhydrase isoenzymes, with potential implications in treating conditions like glaucoma, epilepsy, and certain types of cancer. The inhibition potency of these compounds, as evidenced by their Ki values, underscores their potential as enzyme inhibitor candidates, offering a pathway to novel therapeutic agents with minimal cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).
Antimicrobial Activity
Another significant application area for sulfonamide derivatives involves their antimicrobial properties. Research has shown that novel heterocyclic compounds containing a sulfonamido moiety exhibit promising antibacterial activities. The synthesis of these compounds involves reactions with a variety of active methylene compounds, leading to the production of derivatives with high antibacterial potency. This attribute positions them as potential candidates for developing new antibacterial agents, addressing the growing concern over antibiotic resistance and the need for more effective antimicrobial therapies (Azab et al., 2013).
Inhibition of Metabolic Pathways
Sulfonamide derivatives also exhibit the capability to modulate metabolic pathways, as evidenced by their role in the identification and optimization of selective endothelin receptor antagonists. These compounds, through their structural modifications, have shown improved metabolic stability and reduced clearance rates in pharmacokinetic studies. Such characteristics are crucial for the development of drugs with favorable pharmacokinetic properties, ensuring effective and sustained therapeutic action with reduced side effects (Humphreys et al., 2003).
Antitumor Activity
The antitumor potential of sulfonamide derivatives further highlights their versatility in scientific research applications. Compounds synthesized from thiourea and sulfonamide moieties have exhibited notable antitumor activities, particularly against breast cancer cell lines. Such findings open avenues for the development of new antitumor agents, contributing to the expanding arsenal of cancer therapeutics and offering hope for more effective cancer treatments (Aly, 2009).
Corrosion Inhibition
Beyond biomedical applications, sulfonamide derivatives have found utility in the field of materials science, specifically in corrosion inhibition. Bipyrazolic compounds, for example, have shown significant inhibitory effects on the corrosion of pure iron in acidic media. The efficiency of these compounds as corrosion inhibitors makes them valuable in protecting metal surfaces, extending the lifespan of metal structures, and reducing economic losses due to corrosion-related damages (Chetouani et al., 2005).
特性
IUPAC Name |
3,5-dimethyl-1-propan-2-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S3/c1-11(2)20-13(4)17(12(3)18-20)25(21,22)19-16(14-7-9-23-10-14)15-6-5-8-24-15/h5-11,16,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAMCJJDVNCRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

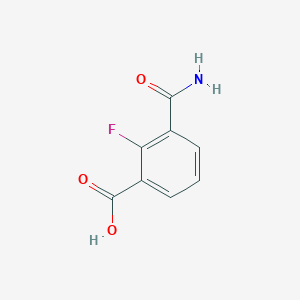
![N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2720640.png)
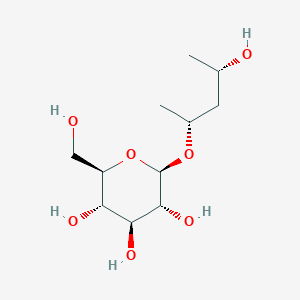

![(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2720645.png)
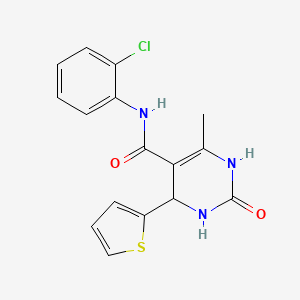
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2720648.png)
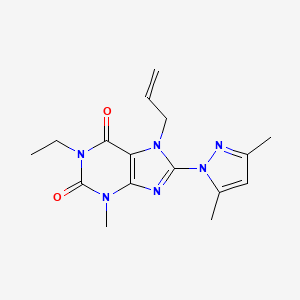
![Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine](/img/structure/B2720652.png)

![4-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2720655.png)
![6-(dimethylamino)-N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2720656.png)
![4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2720658.png)
